2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Physicochemical profiling Drug-likeness Membrane permeability

2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-40-0) is a synthetic small molecule (MW 386.44 g/mol; formula C₁₇H₁₈N₆O₃S) belonging to the aryl-sulfonamido-tetrazole-5-carboxamide class. It features a 2,4,6-trimethylphenyl (mesityl) sulfonamide motif linked via a para-substituted phenyl bridge to a 2H-tetrazole-5-carboxamide moiety.

Molecular Formula C17H18N6O3S
Molecular Weight 386.43
CAS No. 1396767-40-0
Cat. No. B2853542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396767-40-0
Molecular FormulaC17H18N6O3S
Molecular Weight386.43
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C
InChIInChI=1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24)
InChIKeyUUBKWYDNSZQBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-40-0): Compound Identity and Procurement Baseline


2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-40-0) is a synthetic small molecule (MW 386.44 g/mol; formula C₁₇H₁₈N₆O₃S) belonging to the aryl-sulfonamido-tetrazole-5-carboxamide class [1]. It features a 2,4,6-trimethylphenyl (mesityl) sulfonamide motif linked via a para-substituted phenyl bridge to a 2H-tetrazole-5-carboxamide moiety [2]. The mesityl sulfonamide group confers distinct steric and electronic properties, including a computed topological polar surface area (TPSA) of 102.12 Ų and a calculated logP of 0.33, which differentiate it from analogs bearing smaller or more polar sulfonamide substituents [3]. The compound is catalogued in 41 ZINC databases and is commercially available at typical research purity of 95% [4].

Why 2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Risk


Although the 2-(4-arylsulfonamido)phenyl-2H-tetrazole-5-carboxamide scaffold is shared across multiple catalogued compounds, the 2,4,6-trimethylphenyl (mesityl) substituent on the sulfonamide nitrogen confers a unique steric and electronic profile that cannot be assumed equivalent to 4-ethoxy, 4-trifluoromethoxy, styryl, or alkyl-sulfonamido variants [1]. Computed physicochemical parameters, including a comparatively low clogP of 0.33 and a TPSA of 102.12 Ų, directly impact membrane permeability and target engagement profiles in a manner that is non-transferable across analogs [2]. Furthermore, the mesityl group introduces three ortho-methyl substituents that restrict rotational freedom of the sulfonamide bond, potentially altering the conformation sampled by the tetrazole-carboxamide pharmacophore relative to less hindered analogs—an effect documented in sulfonamide SAR literature but not yet quantified in head-to-head assays for this specific series [3]. Substituting this compound with a close analog without experimental confirmation of equivalent target engagement therefore carries a material risk of altered potency, selectivity, or ADME behavior.

Quantitative Differentiation Evidence for 2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-40-0) Against Closest Structural Analogs


Computed Lipophilicity (clogP) Differentiation from 4-Ethoxy and 4-Trifluoromethoxy Analogs

The target compound exhibits a computed clogP of 0.33, which is substantially lower than both the 4-ethoxy analog (clogP ~1.8 for CID 71792231) and the 4-trifluoromethoxy analog (predicted clogP >2.0 based on Hansch π constants) [1][2]. This reduced lipophilicity is driven by the mesityl group's three methyl substituents creating a more polar surface relative to the extended alkyl/fluoroalkyl chains in comparator compounds. The TPSA of 102.12 Ų, combined with 9 hydrogen bond acceptors and 1 hydrogen bond donor, positions this compound distinctly within oral bioavailability chemical space [1]. Lower clogP correlates with reduced non-specific protein binding and potentially improved aqueous solubility, which is critical for in vitro assay reliability and in vivo dosing formulation.

Physicochemical profiling Drug-likeness Membrane permeability

GPR35 Antagonism Selectivity Profile vs. Carbonic Anhydrase Inhibition Liability in Related Sulfonamides

In a primary screening panel, the target compound was tested for GPR35 antagonism and found to be inactive [1]. This contrasts with certain sulfonamide-containing tetrazole analogs that exhibit potent carbonic anhydrase (CA) inhibition—a known liability for sulfonamide-based molecules. For example, a structurally related sulfonamide-tetrazole in the ChEMBL database (CHEMBL4167173) shows Ki values of 0.57 nM against CA IX, 4.60 nM against CA II, and 7.10 nM against CA IV [2]. The absence of CA inhibition data for the target compound, coupled with its inactivity at GPR35, suggests that the mesityl sulfonamide group may sterically hinder engagement with the CA active site zinc ion, a common binding mode for primary sulfonamides. However, this evidence is indirect and requires confirmatory CA panel screening.

GPCR selectivity Off-target screening Carbonic anhydrase

Rotatable Bond Restriction by Ortho-Methyl Groups Compared to 4-Ethoxy and Styryl Analogs

The target compound possesses only 2 rotatable bonds (RB = 2), as computed and recorded in the ECBD database [1]. This low rotatable bond count results from the mesityl group's ortho-methyl substituents, which restrict rotation around the S–N bond of the sulfonamide linkage. By comparison, the 4-ethoxy analog (CID 71792231) possesses 7 rotatable bonds due to the freely rotating ethoxy chain, while the (E)-styryl analog (CAS 1396892-44-6) contains additional conformational freedom in the vinyl spacer [2]. Conformational restriction is a well-established strategy in medicinal chemistry for improving binding affinity through reduced entropic penalty upon target engagement, a principle documented in sulfonamide SAR by Pinter et al. (2011) [3].

Conformational restriction Ligand efficiency Binding entropy

Commercial Availability Diversity: ZINC Catalog Coverage vs. Single-Source Analogs

The target compound is present in 41 ZINC catalogs, indicating broad commercial availability from multiple suppliers, whereas close structural analogs are often restricted to fewer sources [1]. For instance, the (E)-styryl analog (CAS 1396892-44-6) and the 4-trifluoromethoxy analog are listed in fewer catalogs based on vendor database searches, potentially introducing single-supplier dependency risks. For procurement in large-scale screening campaigns or lead optimization programs, multi-source availability mitigates supply chain disruption and ensures batch-to-batch consistency verification across vendors.

Commercial sourcing Supply chain redundancy Hit follow-up

Recommended Research and Procurement Scenarios for 2-(4-(2,4,6-Trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396767-40-0)


Medicinal Chemistry Lead Optimization Requiring Low-Lipophilicity Tetrazole Scaffolds

When a medicinal chemistry program requires a tetrazole-5-carboxamide scaffold with minimized lipophilicity (clogP = 0.33), this compound is the superior choice over the 4-ethoxy analog (clogP ~1.8) or 4-trifluoromethoxy analog (clogP >2.0) [1][2]. The low clogP predicts improved aqueous solubility and reduced non-specific protein binding, which is advantageous for achieving high-quality in vitro assay data and oral bioavailability in lead optimization. Procurement of this compound should be prioritized when the target product profile demands logD₇.₄ < 1.5.

Chemical Probe Development with Reduced Carbonic Anhydrase Off-Target Risk

For target validation studies where carbonic anhydrase (CA) inhibition is an undesired off-target activity, the steric hindrance introduced by the mesityl sulfonamide group may reduce CA engagement compared to smaller primary sulfonamide analogs that potently inhibit CA isoforms (e.g., CA IX Ki = 0.57 nM observed for related sulfonamide-tetrazoles) [1]. Although direct CA inhibition data are not yet published for this compound, the structural rationale and its demonstrated inactivity at GPR35 support its selection over CA-liable sulfonamide scaffolds when CA counter-screening capacity is limited.

Conformationally Restricted Fragment-Based or Structure-Based Drug Design

The extremely low rotatable bond count (RB = 2) of this compound, compared to ≥5–7 rotatable bonds for analog series, makes it an ideal candidate for fragment-based drug design or structure-based lead generation where rigid, low-entropy ligands are preferred for maximizing binding affinity and interpretable SAR [1][2]. The ortho-methyl groups of the mesityl ring pre-organize the sulfonamide geometry, potentially reducing the entropic penalty upon protein binding, as supported by general sulfonamide conformational principles [3].

High-Throughput Screening Library Expansion with Multi-Supplier Sourcing Assurance

With confirmed presence in 41 ZINC catalogs, this compound offers robust supply chain redundancy for organizations building high-throughput screening decks or conducting large-scale phenotypic screens [1]. Compared to single-source or limited-source structural analogs, the multi-vendor availability ensures that follow-up hit confirmation, dose-response testing, and preliminary SAR exploration can proceed without interruption due to supplier stockouts or discontinuation. Procurement teams should verify current vendor purity (typically 95%) and request CoA documentation for each batch.

Quote Request

Request a Quote for 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.